1-[4-(4-Methoxyphenyl)phenyl]sulfonylpiperidine
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Overview
Description
1-[4-(4-Methoxyphenyl)phenyl]sulfonylpiperidine is an organic compound that features a piperidine ring substituted with a sulfonyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxyphenyl)phenyl]sulfonylpiperidine typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 4-methoxyphenylboronic acid through a Suzuki-Miyaura coupling reaction.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxyphenyl)phenyl]sulfonylpiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfides
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
1-[4-(4-Methoxyphenyl)phenyl]sulfonylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenyl)phenyl]sulfonylpiperidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptor proteins on the cell surface .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-(phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
1-[4-(4-Methoxyphenyl)phenyl]sulfonylpiperidine is unique due to its specific structural features, such as the combination of a piperidine ring with a sulfonyl and methoxyphenyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-22-17-9-5-15(6-10-17)16-7-11-18(12-8-16)23(20,21)19-13-3-2-4-14-19/h5-12H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKJINMHPSNLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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